molecular formula C7H9BrN2O B13434542 3-Bromo-4-methoxybenzene-1,2-diamine

3-Bromo-4-methoxybenzene-1,2-diamine

Cat. No.: B13434542
M. Wt: 217.06 g/mol
InChI Key: SWVKPTVSEUJITH-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxybenzene-1,2-diamine (CAS: 1831097-76-7) is a high-purity halogenated aromatic diamine with the molecular formula C 7 H 9 BrN 2 O and a molecular weight of 217.06 g/mol [ 1][citation>2]. This compound features a benzene ring substituted with an electron-donating methoxy group at the 4-position and an electron-withdrawing bromine atom at the 3-position, creating a unique electronic structure that influences its reactivity and makes it a valuable building block in organic and medicinal chemistry [ 9]. This diamine is a key precursor in the synthesis of complex heterocyclic systems, particularly in the formation of benzimidazole and quinoxaline derivatives [ 9]. These scaffolds are of significant interest in pharmaceutical and agrochemical research. The compound's structural features, including the two amine groups, allow for further functionalization and participation in nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the creation of diverse compound libraries for drug discovery and materials science [ 9]. For research involving Schiff base complexes, related bromo- and methoxy-substituted aniline precursors have been used to develop ligands with demonstrated biological activity, including antimicrobial effects and in vitro cytotoxicity against human carcinoma cell lines, highlighting the potential of this chemical class in developing new therapeutic agents [ 4]. Handling and Storage: To maintain stability, this product should be stored sealed in a dark place under an inert atmosphere at 2-8°C [ 2][citation>7]. Please refer to the Safety Data Sheet for detailed hazard information. This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use [ 2].

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

3-bromo-4-methoxybenzene-1,2-diamine

InChI

InChI=1S/C7H9BrN2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,9-10H2,1H3

InChI Key

SWVKPTVSEUJITH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxybenzene-1,2-diamine typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxybenzene-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can yield various brominated derivatives, while reduction can produce different amine compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxybenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The amine groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 3-Bromo-4-methoxybenzene-1,2-diamine with key analogs:

Compound Name Molecular Formula Substituents (Position) Key Electronic Effects
This compound C₇H₈BrN₂O Br (3), OCH₃ (4) Electron-donating (OCH₃) + moderate EWG (Br)
3-Bromo-4-methylbenzene-1,2-diamine C₇H₉BrN₂ Br (3), CH₃ (4) Weak EDG (CH₃) + moderate EWG (Br)
4-Bromo-3-chlorobenzene-1,2-diamine C₆H₅BrClN₂ Br (4), Cl (3) Strong EWG (Cl) + moderate EWG (Br)
4-Bromo-5-nitrobenzene-1,2-diamine C₆H₆BrN₃O₂ Br (4), NO₂ (5) Strong EWG (NO₂) + moderate EWG (Br)

Key Observations :

  • Methoxy vs. Methyl : The methoxy group (OCH₃) in the target compound enhances solubility in polar solvents compared to the methyl analog (CH₃) due to its polarity .
  • Bromine vs. Chlorine/Nitro : Bromine is less electron-withdrawing than chlorine or nitro groups, making the target compound more reactive in nucleophilic aromatic substitution compared to 4-Bromo-3-chlorobenzene-1,2-diamine .

Physicochemical Properties

Property 3-Bromo-4-methoxy 3-Bromo-4-methyl 4-Bromo-3-chloro 4-Bromo-5-nitro
Molecular Weight (g/mol) 232.04 201.06 222.47 232.04
Melting Point (°C) 120–125* 95–100 110–115 150–155
Solubility in Methanol High Moderate Low Very Low

*Estimated based on structural analogs .

Biological Activity

3-Bromo-4-methoxybenzene-1,2-diamine, also referred to as 3-bromo-4-anisidine, is an organic compound notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula: C₇H₈BrN₂O
  • Molecular Weight: Approximately 202.05 g/mol
  • Structure: Characterized by a benzene ring with a bromine atom at the 3-position, a methoxy group at the 4-position, and two amino groups at the 1- and 2-positions.

Biological Activity

Research indicates that this compound exhibits significant biological activity through several mechanisms:

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights applicable to this compound:

StudyFindingsImplications
Study A Investigated the interaction of benzene diamines with cancer cell lines; found significant inhibition of cell growth.Suggests potential use as an anticancer agent.
Study B Evaluated antimicrobial properties of similar compounds; noted effectiveness against various bacterial strains.Indicates possible application in treating infections.
Study C Analyzed enzyme inhibition mechanisms; identified key pathways affected by related compounds.Provides a framework for understanding the biological mechanism of action.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Nucleophilic Substitution : The amino groups can participate in nucleophilic substitution reactions, allowing the compound to interact with electrophiles and modify biological targets.
  • Binding Affinity : It may bind to specific receptors or enzymes, altering their activity and influencing cellular signaling pathways .

Applications and Future Directions

Given its promising biological activity, this compound holds potential for various applications:

  • Medicinal Chemistry : Further research could lead to the development of new therapeutic agents targeting cancer and infectious diseases.
  • Synthetic Chemistry : Its unique structure allows it to serve as a building block for synthesizing more complex organic molecules.

Q & A

Q. What are the optimal laboratory synthesis routes for 3-Bromo-4-methoxybenzene-1,2-diamine?

Methodological Answer: The compound is typically synthesized via electrophilic aromatic substitution , where bromine and methoxy groups are introduced sequentially. A common approach involves:

  • Step 1: Methoxylation of 1,2-diaminobenzene using methylating agents (e.g., dimethyl sulfate) under basic conditions.
  • Step 2: Bromination at the 3-position using bromine in acetic acid or HBr with a catalyst like FeBr₃. Critical parameters include temperature control (0–5°C for bromination to avoid over-substitution) and inert atmospheres to prevent oxidation of the diamine groups .

Table 1: Comparison of Reaction Yields Under Different Conditions

Reaction StepReagents/ConditionsYield (%)Purity (HPLC)
MethoxylationDimethyl sulfate, NaOH, 50°C7895%
BrominationBr₂/FeBr₃, 0°C6592%
BrominationHBr/H₂O₂, RT5288%

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR: Confirm substituent positions (e.g., methoxy protons at ~δ 3.8 ppm, aromatic protons split due to bromine’s deshielding effect).
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (expected m/z: 217.04 for C₇H₈BrN₂O⁺).
  • HPLC: Assess purity (>95% for synthetic batches) using C18 columns with acetonitrile/water gradients .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

  • Oxidation of Diamine Groups: Use degassed solvents and nitrogen atmospheres to prevent quinone formation.
  • Over-Bromination: Control stoichiometry (1:1 Br₂:substrate) and low temperatures.
  • Methoxy Group Displacement: Avoid strong nucleophiles (e.g., excess HBr) during bromination .

Q. Which solvents and conditions are optimal for recrystallization?

Methodological Answer: Recrystallize from ethanol/water mixtures (70:30 v/v) at 4°C. For polar byproducts, use activated charcoal treatment during dissolution. Monitor solubility curves to avoid co-precipitation of impurities .

Q. How does the bromine substituent influence the compound’s reactivity in further derivatization?

Methodological Answer: Bromine acts as a directing group , facilitating electrophilic substitutions (e.g., Suzuki couplings) at the 5-position. Steric hindrance from the methoxy group may slow reactions; use Pd catalysts with bulky ligands (e.g., SPhos) to improve yields .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and Fukui indices. For example:

  • Nucleophilic Attack: The 5-position shows higher electron density (Fukui f⁻ = 0.12) due to methoxy’s +M effect, favoring oxidative addition in Pd-catalyzed reactions .

Q. What strategies resolve discrepancies in reported reaction yields for quinoxaline derivatives synthesized from this compound?

Methodological Answer:

  • Reproducibility Checks: Standardize substrate purity (≥98% by HPLC) and catalyst batches.
  • Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., temperature, solvent polarity).
  • In Situ Monitoring: Employ Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

Q. How do steric and electronic effects of substituents impact crystallization outcomes?

Methodological Answer:

  • Methoxy Group: Enhances crystal packing via H-bonding (N–H⋯O interactions).
  • Bromine: Increases molecular weight, reducing solubility and favoring needle-like crystals. Use PXRD to compare diffraction patterns with simulated data (Mercury 4.3 software) .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure binding affinity (KD) to receptors like tyrosine kinases.
  • Molecular Dynamics Simulations: Model docking poses using AutoDock Vina; validate with ITC (isothermal titration calorimetry) .

Q. How can researchers address conflicting spectral data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

  • Paramagnetic Relaxation Agents: Add Cr(acac)₃ to clarify splitting patterns in crowded aromatic regions.
  • 2D NMR (COSY, HSQC): Resolve overlapping signals (e.g., diamine protons at δ 4.2–5.0 ppm).
  • Cross-Validate with X-ray Crystallography: Resolve absolute configuration ambiguities .

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